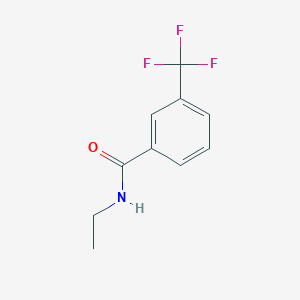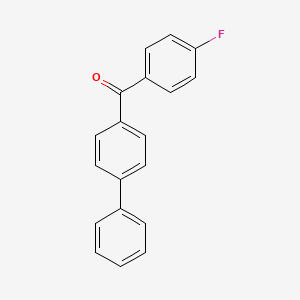
p-Phenyl-p'-fluorbenzophenon
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone: is an organic compound that features a biphenyl structure with a fluorophenyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods: In industrial settings, the production of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a fluorescent probe for imaging applications .
Industry: In industrial applications, ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone is used in the production of advanced materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Biphenyl: Lacks the fluorophenyl and methanone groups.
4-Fluorobiphenyl: Similar structure but without the methanone group.
Benzophenone: Contains a similar methanone group but lacks the biphenyl structure.
Uniqueness: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone is unique due to the combination of its biphenyl and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
16574-59-7 |
|---|---|
Formule moléculaire |
C19H13FO |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
(4-fluorophenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H13FO/c20-18-12-10-17(11-13-18)19(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
Clé InChI |
QYOQJYULXGZFDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
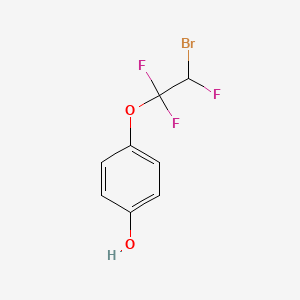
![3-(4-Ethyl-benzenesulfonyl)-4H-thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8667809.png)
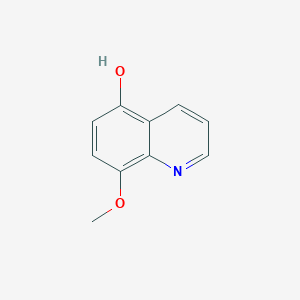
![Ethyl 4-[(4-methoxypyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8667814.png)
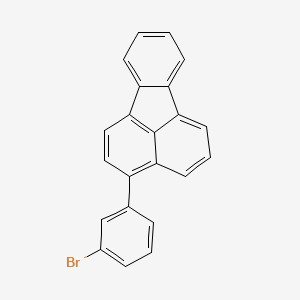
![3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-amine](/img/structure/B8667826.png)
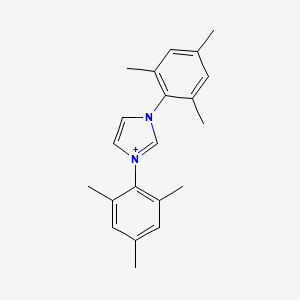

![3-[2-(1,3-thiazolidin-3-yl)ethyl]-1H-indole](/img/structure/B8667851.png)
![(2-propyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B8667862.png)
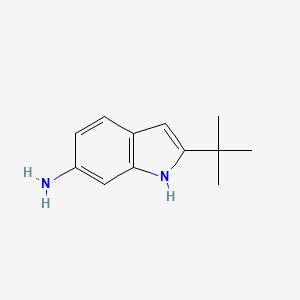
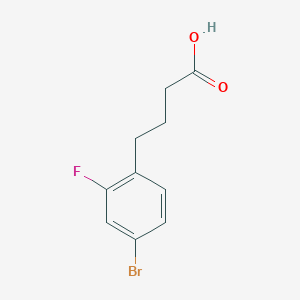
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8667874.png)
